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Compound of Interest

Compound Name: S-[2-(4-Pyridyl)ethyl]-L-cysteine

Cat. No.: B1300984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as

a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of

free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is

instrumental for accurate protein sequencing, particularly in Edman degradation, and for the

stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group

provides a unique chromophore for UV detection and a distinct mass signature for mass

spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an

in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for

its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties
S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine

with 4-vinylpyridine.[1] Its key physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₀H₁₄N₂O₂S [2][3]

Molecular Weight 226.30 g/mol [2][3]

Exact Mass 226.07759887 Da [2]

Melting Point 212-214 °C (decomposes) [4]

CAS Number 28809-04-3 [3]

Spectroscopic Data
The following sections detail the key spectroscopic data for S-[2-(4-Pyridyl)ethyl]-L-cysteine,

essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of SPEC. The proton

(¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical

environment of each atom. While specific literature data for the isolated compound is not

readily available, typical chemical shifts can be inferred from the analysis of pyridylethyl-

cysteine derivatives.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-α (Cysteine) ~3.8 - 4.2 dd ~5, ~8

H-β (Cysteine) ~2.9 - 3.2 m

S-CH₂ ~2.8 - 3.0 t ~7

Py-CH₂ ~2.9 - 3.1 t ~7

Py-H (ortho to N) ~8.4 - 8.6 d ~6

Py-H (meta to N) ~7.2 - 7.4 d ~6
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Table 2: Predicted ¹³C NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Carbon Chemical Shift (δ, ppm)

C=O (Carboxyl) ~170 - 175

C-α (Cysteine) ~53 - 56

C-β (Cysteine) ~33 - 36

S-CH₂ ~30 - 33

Py-CH₂ ~35 - 38

Py-C (ortho to N) ~149 - 152

Py-C (meta to N) ~123 - 126

Py-C (para to ethyl) ~145 - 148

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and determining the

fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is

valuable in identifying modified peptides.[6]

Table 3: Mass Spectrometric Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

[M+H]⁺ (calculated) 227.0852

Key Fragments (m/z)

Fragments corresponding to the loss of the

carboxyl group, the amino group, and cleavage

of the thioether bond are expected.

UV-Visible (UV-Vis) Spectroscopy
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The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification

using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization

of cysteine residues in proteins.[6]

Table 4: UV-Visible Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Parameter Value

Solvent Phosphate Buffer (pH 7.0)

λmax ~254 - 260 nm

Molar Absorptivity (ε) Dependent on pH and solvent conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Wavenumber (cm⁻¹) Assignment

~3000 - 3300 O-H stretch (carboxyl), N-H stretch (amino)

~2900 - 3000 C-H stretch (aliphatic)

~1700 - 1730 C=O stretch (carboxyl)

~1590 - 1610 C=C and C=N stretch (pyridine ring)

~1400 - 1500 C-H bend

~1000 - 1200 C-N stretch

~600 - 700 C-S stretch

Experimental Protocols
Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-
cysteine
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This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.[1]

Dissolution: Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCl, pH 7.5.

Reaction: Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.

Incubation: Stir the reaction mixture at room temperature for 90-120 minutes in the dark to

prevent photo-oxidation.[1]

Purification: The product can be purified by recrystallization or by using ion-exchange

chromatography.

Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent,

such as D₂O or DMSO-d₆.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.[7]

¹H NMR Acquisition: Use a standard pulse program to acquire the ¹H spectrum. Set the

spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition: Use a proton-decoupled pulse program to acquire the ¹³C spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction). Reference the spectra to an internal standard (e.g., DSS in D₂O or TMS

in DMSO-d₆).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of SPEC (e.g., 10 µM) in a suitable solvent for

electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.
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Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) equipped with an ESI source.[8]

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z

range (e.g., 100-500).

MS/MS Acquisition: Select the [M+H]⁺ ion for fragmentation using collision-induced

dissociation (CID) to obtain the tandem mass spectrum.

Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and

identify the major fragment ions.

UV-Visible Spectroscopy Protocol
Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette

using a suitable buffer (e.g., phosphate buffer, pH 7.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the

buffer as a blank.[9]

Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative

analysis, create a calibration curve by plotting absorbance at λmax against the concentration

of the standard solutions.

Application in Protein Analysis: A Workflow
S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-

containing proteins. The following diagram illustrates a typical experimental workflow.
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Caption: Workflow for the analysis of cysteine-containing proteins using S-[2-(4-Pyridyl)ethyl]-
L-cysteine.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the

alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues.

The modified protein is then digested into smaller peptides, which are separated by liquid

chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the

pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of

SPEC facilitates their identification by MS. This process allows for the unambiguous

identification and sequencing of cysteine-containing peptides, providing valuable insights into

protein structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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